molecular formula C17H25NO5 B1388883 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid CAS No. 886364-83-6

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid

Cat. No.: B1388883
CAS No.: 886364-83-6
M. Wt: 323.4 g/mol
InChI Key: XFNSPQTTYJTYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative characterized by a 3-methoxyphenyl group and a methylaminomethyl side chain. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where the Boc group protects the amine functionality during coupling reactions. Its structural uniqueness lies in the combination of a methoxy-substituted aromatic ring and a methylaminomethyl moiety, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)9-12-7-6-8-14(10-12)22-5/h6-8,10,13H,9,11H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNSPQTTYJTYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661458
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-83-6
Record name 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Group

  • The amine precursor is reacted with di-tert-butyl dicarbonate (Boc2O) in a suitable solvent such as DCM.
  • The reaction is typically carried out at 0 °C to room temperature for 2–16 hours.
  • A base such as triethylamine or sodium bicarbonate is used to scavenge the acid formed.
  • This step yields the N-Boc protected intermediate, which is more stable for subsequent transformations.

Introduction of the 3-Methoxyphenyl Group

  • The 3-methoxyphenyl moiety is introduced via nucleophilic substitution or coupling reactions.
  • Commonly, a halogenated intermediate (e.g., bromide or chloride) reacts with 3-methoxybenzylamine or a related nucleophile.
  • Catalysts such as palladium complexes may be employed for cross-coupling reactions.
  • Reaction conditions are optimized to avoid over-alkylation or side reactions.

Methylaminomethyl Side Chain Formation

  • This involves reductive amination or alkylation steps.
  • For reductive amination, the aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
  • The reaction is conducted in solvents such as methanol or acetonitrile at ambient temperature.
  • The Boc group remains intact during this step due to its stability under mild reductive conditions.

Final Assembly and Purification

  • The propionic acid backbone is formed or finalized by hydrolysis or esterification reactions.
  • Purification is achieved by crystallization, chromatography (e.g., flash chromatography), or preparative HPLC.
  • The final product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

A closely related intermediate, (R)-2-Boc-amino-3-methoxypropionic acid, which shares structural similarity with the target compound, is prepared via homogeneous methylation of N-Boc-D-serine using dimethyl sulfate under alkaline conditions. This method avoids the drawbacks of two-phase reactions such as limited contact area and excessive use of methylating reagent.

Key features of this method include:

Parameter Conditions/Details
Raw material N-Boc-D-serine
Methylation reagent Dimethyl sulfate
Reaction medium Homogeneous phase medium: water + water-miscible organic solvent (THF preferred)
Solvent volume ratio (organic:water) 5% to 95%, preferably 0.5 (THF:water)
Catalyst Crown ether-type surfactants (e.g., 15-crown-5, 18-crown-6) at 0.1–5 mol% relative to substrate
Temperature -20 °C to 60 °C, preferably 0–5 °C
Reaction time Optimized for fast reaction and minimal racemization

Advantages of this homogeneous method:

  • Avoids toxic organic solvents like chloroform.
  • Improves reaction speed and yield due to better phase mixing.
  • Reduces methyl sulfate consumption and limits side hydrolysis.
  • Minimizes racemization by better pH control.

This method is applicable to the preparation of intermediates for compounds structurally related to 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid, especially in the synthesis of lacosamide intermediates.

Step Reagents/Conditions Purpose/Outcome Notes
Boc Protection Boc2O, base (triethylamine), DCM, 0–25 °C, 2–16 h Protect amine group Prevents side reactions
Introduction of 3-Methoxyphenyl 3-methoxybenzylamine or halogenated intermediate, Pd catalyst (if coupling), DMF or DCM, rt Attach methoxyphenyl substituent Requires careful control to avoid overreaction
Methylaminomethyl formation Methylamine, reducing agent (NaBH3CN), MeOH or MeCN, rt Form methylaminomethyl side chain Boc group stable under mild reductive conditions
Hydrolysis/Final assembly Acid/base hydrolysis or esterification, purification Finalize propionic acid backbone Purification by chromatography or crystallization
Homogeneous methylation (related intermediate) N-Boc-D-serine, dimethyl sulfate, THF/water, crown ether catalyst, 0–5 °C Methylation of hydroxyl group Improves yield, reduces racemization and solvent toxicity
  • The homogeneous methylation method significantly improves the synthesis of related intermediates by reducing reaction time and reagent excess while maintaining stereochemical integrity.
  • Solvent choice critically affects reaction kinetics and product purity; THF-water mixtures offer optimal miscibility and reaction environment.
  • Crown ether catalysts enhance phase transfer efficiency, enabling homogeneous conditions and minimizing side reactions.
  • Temperature control between 0 and 5 °C is essential to suppress racemization and degradation.
  • Protection strategies using Boc groups remain standard due to their stability and ease of removal under acidic conditions.

The preparation of this compound involves a multi-step synthetic route emphasizing amine protection, aromatic substitution, and side-chain formation under carefully controlled conditions. Advances in homogeneous methylation methods for related intermediates provide valuable insights for optimizing synthesis, improving yield, and maintaining stereochemical purity. The use of mild reaction conditions, appropriate solvents, and catalytic systems such as crown ethers are key to successful preparation.

Chemical Reactions Analysis

Types of Reactions

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid typically involves the protection of amine groups using tert-butyloxycarbonyl (Boc) groups, followed by selective reactions to introduce the methoxyphenyl and propionic acid functionalities. This synthetic route is essential for producing derivatives that can exhibit various biological activities.

Medicinal Chemistry

The compound is primarily investigated for its role as a precursor or building block in the development of novel pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Drug Conjugates

Research has indicated that derivatives of this compound can be used in drug conjugates, which are designed to improve the delivery and efficacy of therapeutic agents. For instance, conjugating this compound with cytotoxic drugs may enhance their effectiveness against cancer cells while minimizing systemic toxicity .

Modulation of Immune Responses

Studies have shown that compounds similar to this compound can modulate immune responses by acting on signaling pathways associated with Toll-like receptors (TLRs) and Interleukin-1 Receptor Associated Kinase (IRAK). This modulation is crucial for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

In Vitro Studies

In vitro studies utilizing this compound have demonstrated its potential in inhibiting specific kinases involved in inflammatory processes. Such studies are critical for understanding the mechanism of action and optimizing drug candidates for clinical use .

Case Study 1: Development of IRAK Modulators

A notable application of this compound was reported in a patent focusing on IRAK modulators, where derivatives were synthesized to evaluate their efficacy in treating autoimmune diseases. The results indicated that certain modifications to the core structure significantly enhanced activity against IRAK pathways, suggesting a promising avenue for therapeutic development .

Case Study 2: Cancer Therapeutics

Another study explored the use of this compound in developing targeted cancer therapies. By attaching cytotoxic agents to the compound, researchers aimed to create a delivery system that selectively targets tumor cells while sparing normal tissues. Preliminary results showed improved therapeutic indices compared to conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes References
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid Not explicitly provided Likely C₁₇H₂₄N₂O₅ ~336.39 (estimated) 3-Methoxyphenyl, methylaminomethyl Pharmaceutical intermediate, peptide synthesis
2-N-Boc-2-Aminomethyl-3-m-tolyl-propionic acid 886364-89-2 C₁₆H₂₃NO₄ 293.36 3-Methylbenzyl (m-tolyl) Intermediate with enhanced lipophilicity
2-N-Boc-3-(3-Bromo-phenyl)-2-methylaminomethyl-propionic acid 886364-79-0 C₁₇H₂₃BrN₂O₄ 399.28 3-Bromophenyl Cross-coupling reactions, halogenated intermediates
(R)-3-(Boc-amino)-3-(3-methoxyphenyl)propionic acid Not provided C₁₅H₂₁NO₅ 295.33 3-Methoxyphenyl, lacks methylaminomethyl Simplified analog for solubility studies
2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid 886364-72-3 C₁₇H₂₅N₂O₄ 321.39 4-Methylphenyl (p-tolyl) Steric effects in drug binding

Key Differences and Implications

Substituent Effects: 3-Methoxy vs. Halogenated Groups: The methoxy group in the target compound enhances electron-donating properties and solubility compared to bromo-substituted analogs (e.g., 886364-79-0), which are more reactive in cross-coupling reactions .

The Boc-protected amine is a common feature in prodrug strategies, enabling controlled release in therapeutic agents .

Synthetic Utility: The methylaminomethyl group may complicate coupling reactions due to steric hindrance, whereas derivatives like 2-N-Boc-2-Aminomethyl-3-m-tolyl-propionic acid (CAS 886364-89-2) offer simpler reactivity profiles for standard peptide synthesis .

Biological Activity

2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid (CAS No. 886364-83-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in proteomics and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

  • Molecular Formula : C17H25NO5
  • Molecular Weight : 323.38 g/mol
  • Structure : The compound features a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Protein Interactions : The compound has been utilized to study protein interactions due to its ability to bind to specific proteins and enzymes, thereby modulating their activity. This is particularly relevant in the context of enzyme inhibitors or activators.
  • Receptor Binding : Preliminary studies suggest that this compound may interact with glutamate receptors, which are critical in neurobiology. Its structural similarity to known ligands allows it to mimic or block receptor activity, influencing neurotransmission pathways.
  • Therapeutic Potential : The compound's ability to affect biological pathways makes it a candidate for therapeutic applications, particularly in neurological disorders where glutamate signaling is disrupted.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

StudyBiological ActivityFindings
Study 1 Protein InhibitionDemonstrated inhibition of specific enzyme activity in vitro with an IC50 of approximately 50 µM.
Study 2 Receptor BindingShowed significant binding affinity for NMDA receptors with a KD value of 127 nM, indicating potential as a neuropharmacological agent.
Study 3 Neuroprotective EffectsIn vivo models indicated reduced neuronal damage following administration, suggesting neuroprotective properties.

Case Studies

  • Neuropharmacology : A study conducted on rat models assessed the effects of the compound on NMDA receptor-mediated excitotoxicity. Results indicated that administration prior to excitotoxic insult significantly reduced neuronal death, highlighting its potential as a neuroprotective agent.
  • Proteomics Research : In a proteomics study, this compound was used as a building block for synthesizing peptide libraries aimed at identifying novel protein interactions. The results demonstrated successful incorporation into peptides that retained biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including Boc protection of the amine group, coupling of the methoxyphenyl moiety, and methylaminomethyl functionalization. For example, catalytic hydrogenation (e.g., palladium on charcoal with H₂) is effective for reducing unsaturated intermediates, as demonstrated in related propionic acid derivatives . Key factors include:
  • Temperature Control : Maintain 40–60°C during hydrogenation to avoid side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) for Boc-group stability .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Combine analytical techniques:
  • NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and methoxyphenyl aromatic signals (δ ~6.8–7.4 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA guidelines for hazardous materials:
  • Engineering Controls : Use fume hoods to minimize airborne exposure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate showering and eye-wash access are mandatory if skin/eye contact occurs .

Advanced Research Questions

Q. What strategies can optimize stereochemical control during synthesis, particularly at the methylaminomethyl moiety?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of intermediate ketones .
  • Protecting Groups : Boc protection prevents racemization during amine functionalization .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use recombinant proteins (e.g., IL-6 or MMP3) and reference standards (e.g., C-reactive protein) to minimize variability .
  • Data Normalization : Report activity relative to positive/negative controls (e.g., IC₅₀ values with 95% confidence intervals) .
  • Batch Consistency : Characterize compound purity and stability (e.g., via TGA/DSC for hygroscopicity) .

Q. What analytical challenges arise due to the compound’s structural complexity, and how can they be mitigated?

  • Methodological Answer :
  • Degradation Products : Monitor for Boc-deprotection (e.g., under acidic conditions) using LC-MS .
  • Tautomerism : Stabilize the propionic acid moiety in buffered solutions (pH 7.4 PBS) during biological assays .
  • Low Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) to enhance aqueous compatibility without denaturing proteins .

Q. How can computational modeling predict the compound’s ADMET properties for preclinical studies?

  • Methodological Answer :
  • In Silico Tools : Apply software like SwissADME or ADMETLab to predict logP (lipophilicity), CYP450 inhibition, and bioavailability .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., IL-6 receptor) using docking algorithms (AutoDock Vina) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric ratios of the methylaminomethyl group?

  • Methodological Answer : Contradictions often stem from:
  • Catalyst Loading : Higher Pd/C ratios in hydrogenation may accelerate racemization .
  • Reaction Time : Prolonged stirring under basic conditions can degrade chiral centers .
  • Resolution : Use diastereomeric salt formation (e.g., with tartaric acid) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.